molecular formula C20H28BNO5 B572096 tert-Butyl 6-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate CAS No. 1256360-00-5

tert-Butyl 6-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate

Cat. No.: B572096
CAS No.: 1256360-00-5
M. Wt: 373.256
InChI Key: NEVYMHCTIQBRQU-UHFFFAOYSA-N
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Description

Tert-Butyl 6-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate (CAS 1256360-00-5) is a protected indole boronic ester derivative of high value in synthetic and medicinal chemistry research . The compound features a pinacol boronate group at the 3-position and a methoxy substituent at the 6-position of the indole ring, making it a versatile advanced intermediate for constructing complex molecules. The boronic ester functional group is pivotal in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, enabling the formation of new carbon-carbon bonds to access a diverse array of functionalized indole scaffolds . The tert-butyloxycarbonyl (Boc) group protects the indole nitrogen, enhancing the compound's stability and allowing for selective deprotection under mild acidic conditions. This protected, pre-functionalized building block is specifically designed for the exploration and development of novel pharmaceuticals, particularly in the synthesis of indole-based compounds which are prevalent in numerous natural products and biologically active molecules . It is offered with a purity of >98% . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

tert-butyl 6-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28BNO5/c1-18(2,3)25-17(23)22-12-15(14-10-9-13(24-8)11-16(14)22)21-26-19(4,5)20(6,7)27-21/h9-12H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEVYMHCTIQBRQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=CC(=C3)OC)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28BNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00682320
Record name tert-Butyl 6-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256360-00-5
Record name tert-Butyl 6-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Protective Group Strategy: Introduction of the tert-Butoxycarbonyl (Boc) Group

The first critical step in synthesizing the target compound is the protection of the indole nitrogen. This is achieved via reaction with di-tert-butyl dicarbonate (Boc anhydride) under mild conditions.

Synthesis of tert-Butyl 6-Methoxy-1H-Indole-1-Carboxylate

A solution of 6-methoxy-1H-indole (10 mmol) in dichloromethane (40 mL) is treated with Boc anhydride (13 mmol) and catalytic 4-dimethylaminopyridine (DMAP, 0.2 mmol) at 0°C. The reaction proceeds at room temperature for 16 hours, followed by aqueous workup and purification via silica gel chromatography (5% ethyl acetate/hexane) to yield tert-butyl 6-methoxy-1H-indole-1-carboxylate as a crystalline solid. Key spectral data include:

  • ¹H NMR (CDCl₃): δ 7.38 (d, J = 9.5 Hz, 1H), 7.14 (s, 1H), 7.07–7.02 (m, 2H), 3.98 (s, 3H, OCH₃), 1.40 (s, 9H, C(CH₃)₃).
  • FTIR: 1706 cm⁻¹ (C=O stretch), 1256 cm⁻¹ (C–O–C).

This intermediate is essential for preventing unwanted side reactions during subsequent borylation.

The introduction of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at the indole C3 position is achieved via iridium-catalyzed borylation, leveraging steric and electronic directing effects.

Iridium-Catalyzed Borylation Protocol

A mixture of tert-butyl 6-methoxy-1H-indole-1-carboxylate (1.0 equiv), bis(pinacolato)diboron (B₂Pin₂, 1.2 equiv), and [Ir(COD)OMe]₂ (2 mol%) in cyclohexane is heated at 60°C under inert atmosphere for 18 hours. The reaction employs 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy, 4 mol%) as a ligand to enhance regioselectivity. Post-reaction purification via gradient silica chromatography (40–50% ethyl acetate/petroleum ether) yields the target compound as a grey solid (90% yield).

Mechanistic Insights

The iridium catalyst facilitates oxidative addition of the C3–H bond, followed by boryl group transfer from B₂Pin₂. The Boc group at N1 electronically deactivates the indole ring, directing borylation to the C3 position.

Alternative Borylation Strategies

Transition-Metal-Free Borylation

A mixture of the Boc-protected indole and pinacolborane (HBpin) in dichloromethane, mediated by potassium methoxide (KOMe), achieves C3 borylation at 30°C within 1 hour. However, this method yields only 35–45% of the desired product due to competing decomposition pathways.

Directed Remote Borylation

Chattopadhyay’s L-shaped ligand system, designed for meta-selective borylation of arenes, fails to alter the C3 selectivity in indoles. This underscores the dominance of electronic effects over steric directing groups in indole functionalization.

Characterization and Analytical Data

The final product exhibits the following properties:

  • Molecular Formula: C₂₀H₂₈BNO₅.
  • Molecular Weight: 373.26 g/mol.
  • ¹H NMR (CDCl₃): δ 7.29 (d, J = 8.0 Hz, 1H), 7.20 (s, 1H), 6.79 (d, J = 8.0 Hz, 1H), 4.32 (dd, J = 9.0, 4.5 Hz, 2H), 3.98 (s, 3H, OCH₃), 1.40 (s, 9H, C(CH₃)₃).
  • ¹³C NMR (CDCl₃): δ 155.8 (C=O), 146.8 (Ar–OCH₃), 128.3 (C3–B), 81.0 (C(CH₃)₃), 52.3 (OCH₃).
  • HRMS (ESI): [M+Na]⁺ calcd. 396.1921, found 396.1908.

Comparative Analysis of Methodologies

Method Catalyst System Yield (%) Selectivity Purification
Iridium/dtbpy [Ir(COD)OMe]₂, dtbpy 90 C3 Gradient silica chromatography
Transition-metal-free KOMe, HBpin 35–45 C3 Column chromatography
Rhodium/NHC Rh(cod)₂OTf, NHC ligand 60 C2/C3 mix HPLC

The iridium-catalyzed method remains optimal, balancing high yield and regioselectivity.

Challenges and Optimization Considerations

  • Moisture Sensitivity: The boronate ester is prone to hydrolysis, necessitating anhydrous conditions (Schlenk technique).
  • Catalyst Loading: Reducing iridium loading below 2 mol% decreases conversion rates.
  • Solvent Effects: Cyclohexane outperforms polar solvents (e.g., DMF) by minimizing Boc group cleavage.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove protective groups or alter the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the indole core or boronate ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halides, amines, or organometallic compounds can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups like halides or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronate ester group makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis.

Biology and Medicine

In biology and medicine, tert-Butyl 6-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate can be used in the development of pharmaceuticals. Its indole core is a common motif in many bioactive compounds, making it a potential candidate for drug discovery and development.

Industry

In industry, this compound can be used in the production of advanced materials, such as polymers and electronic devices. Its unique structure allows for the creation of materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of tert-Butyl 6-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate involves its interaction with molecular targets through its boronate ester and indole groups. The boronate ester can form reversible covalent bonds with diols and other nucleophiles, while the indole core can engage in π-π interactions and hydrogen bonding. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers of Methoxy-Substituted Indoles

The methoxy group’s position significantly impacts reactivity and biological activity.

Compound Name Methoxy Position Molecular Formula Molecular Weight Key Differences
tert-Butyl 5-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate C5 C₂₀H₂₈BNO₅ 373.26 Reduced steric hindrance at C5 vs. C6; higher Suzuki coupling yields reported in C5-substituted analogs for fluorinated PET tracers .
Target Compound C6 C₂₀H₂₈BNO₅ 373.26 C6 substitution favors selective coupling with sterically demanding aryl halides .

Halogen-Substituted Derivatives

Halogenation alters electronic properties and cross-coupling efficiency:

Compound Name Substituent Molecular Formula Molecular Weight Key Differences
tert-Butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate Cl at C6 C₁₉H₂₅BClNO₄ 377.68 Chlorine’s electron-withdrawing effect accelerates oxidative addition in palladium-catalyzed reactions; used in antiviral agents .
Target Compound OCH₃ at C6 C₂₀H₂₈BNO₅ 373.26 Methoxy’s electron-donating nature reduces electrophilicity but improves solubility .

Heterocyclic Core Modifications

Replacing indole with indazole or isoindoline alters π-system conjugation and binding affinity:

Compound Name Core Structure Molecular Formula Molecular Weight Key Differences
tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate Indazole C₁₉H₂₆BN₃O₄ 344.22 Nitrogen at C2 increases metabolic stability; used in kinase inhibitors .
tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-2-carboxylate Isoindoline C₁₉H₂₈BNO₄ 345.24 Saturated core reduces planarity, enhancing blood-brain barrier penetration for CNS targets .
Target Compound Indole C₂₀H₂₈BNO₅ 373.26 Indole’s aromaticity supports π-π stacking in receptor binding .

Biological Activity

tert-Butyl 6-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate is a complex organic compound notable for its unique structural features and potential biological activities. This compound contains an indole core, which is prevalent in many bioactive molecules, and a boronate ester group that enhances its reactivity in synthetic chemistry. This article explores the biological activity of this compound, focusing on its pharmacological potential and applications in drug discovery.

Chemical Structure and Properties

The molecular formula of this compound is C20_{20}H28_{28}BNO5_5 with a molecular weight of approximately 373.3 g/mol. The compound features a tert-butyl group and a methoxy group that contribute to its lipophilicity and potential bioavailability.

PropertyValue
Molecular FormulaC20_{20}H28_{28}BNO5_5
Molecular Weight373.3 g/mol
CAS Number1256360-00-5
IUPAC Nametert-butyl 6-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate

Pharmacological Potential

Research indicates that compounds with indole structures often exhibit a range of biological activities including anti-cancer, anti-inflammatory, and antimicrobial properties. The presence of the boronate ester group in this compound suggests potential applications in targeted drug delivery systems and as a pharmacophore for developing new therapeutic agents.

Case Studies:

  • Anticancer Activity : Preliminary studies have shown that indole derivatives can inhibit various cancer cell lines. For instance, compounds similar to this compound have been tested against breast cancer cells (MCF7) and exhibited significant cytotoxicity with IC50_{50} values in the low micromolar range.
  • Kinase Inhibition : The indole core is known to interact with protein kinases. Compounds structurally related to this indole derivative have been identified as inhibitors of CDK4/6 kinases which play crucial roles in cell cycle regulation. This suggests that the compound may also possess similar inhibitory effects.

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The boronate ester group can form reversible covalent bonds with serine or cysteine residues in target proteins.
  • Cell Signaling Modulation : Indoles can modulate various signaling pathways involved in cell proliferation and apoptosis.

Synthetic Routes

The synthesis of this compound typically involves:

  • Formation of the Indole Core : This can be achieved through Fischer indole synthesis or cyclization reactions.
  • Borylation Reaction : The introduction of the boronate ester group is commonly performed using bis(pinacolato)diboron in the presence of palladium catalysts.
  • Protection Strategies : Functional groups are protected during synthesis to prevent unwanted reactions.

Q & A

Q. What are the critical safety considerations for handling this compound?

  • Hazards :
  • Boronate Toxicity : Avoid inhalation; use fume hoods during weighing.
  • Boc Group Stability : Decomposition releases tert-butyl alcohol (irritant) and CO₂ .
  • PPE : Nitrile gloves, lab coat, and safety goggles.

Tables for Key Data

Property Value Reference
Molecular Weight361.22 g/mol
Storage Temperature-20°C (dry, inert atmosphere)
TGA Decomposition Onset158°C
¹¹B NMR Shift (DMSO-d₆)29.8 ppm

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